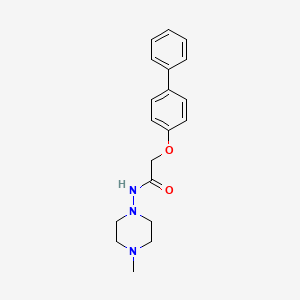![molecular formula C20H20N2O2 B5396817 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has shown promising results in preclinical studies as a potential treatment for cancer and other diseases.
Mecanismo De Acción
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol works by inhibiting the mTOR kinase, a key regulator of cell growth and metabolism. mTOR is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting mTOR, 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol has been shown to have other biochemical and physiological effects. For example, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol has several advantages as a tool for scientific research. It is a highly specific inhibitor of mTOR, which allows researchers to study the effects of mTOR inhibition in a controlled manner. It also has good pharmacokinetic properties, meaning that it can be administered orally and has a long half-life in the body.
However, there are also some limitations to using 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol in lab experiments. For example, it can be difficult to obtain sufficient quantities of pure 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol for some experiments. In addition, it can be toxic to some cell types at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol. One area of interest is the development of combination therapies that include 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol and other cancer treatments. Another area of interest is the development of 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol derivatives with improved pharmacokinetic properties or increased specificity for mTOR. Finally, there is ongoing research into the potential use of 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol in other diseases, such as diabetes and inflammatory bowel disease.
Conclusion
In conclusion, 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol is a promising small molecule inhibitor of mTOR kinase with potential therapeutic applications in cancer and other diseases. Its synthesis method has been well-established, and it has been extensively studied in preclinical models. While there are some limitations to its use in lab experiments, there are also many future directions for research on 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol.
Métodos De Síntesis
The synthesis of 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol was first reported in 2008 by scientists at AstraZeneca. The method involves a series of chemical reactions starting with the condensation of 4-pyridinecarboxaldehyde with 3-aminobenzoic acid, followed by the addition of 3-(4-bromophenyl)-1-azetidinecarboxylic acid and 2-methyl-3-butyn-2-ol. The resulting product is then purified using column chromatography to obtain pure 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol.
Aplicaciones Científicas De Investigación
2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol has been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,24)9-6-15-4-3-5-17(12-15)19(23)22-13-18(14-22)16-7-10-21-11-8-16/h3-5,7-8,10-12,18,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAHLPHNRKBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CC(C2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)


![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)